molecular formula C13H24N2O4 B13412948 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester CAS No. 1219374-15-8

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester

Cat. No.: B13412948
CAS No.: 1219374-15-8
M. Wt: 272.34 g/mol
InChI Key: CCOAFXUJNHQVBV-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H24N2O4. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester typically involves the following steps:

    Protection of the amine group: The amine group of piperidine is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.

    Alkylation: The protected amine is then alkylated with methyl bromoacetate under basic conditions to introduce the ester functionality.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors to carry out the protection, alkylation, and deprotection steps.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of biologically active molecules, influencing pathways related to its structural components. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxycarbonyl-methyl-amino)-butanoic acid
  • 4-(Tert-butoxycarbonyl-methyl-amino)-butyric acid

Uniqueness

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is unique due to its piperidine ring structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

1219374-15-8

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-2-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15(4)9-6-7-14-10(8-9)11(16)18-5/h9-10,14H,6-8H2,1-5H3

InChI Key

CCOAFXUJNHQVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC(C1)C(=O)OC

Origin of Product

United States

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